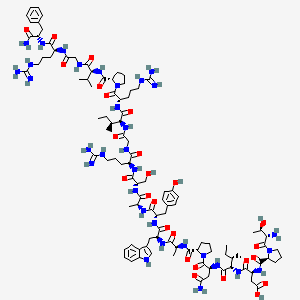
4-氨基-2,6-二氯苯甲酸甲酯
描述
Methyl 4-amino-2,6-dichlorobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in most organic solvents. This compound is also known by other names such as Methyl 2,6-dichloro-4-aminobenzoate and Methyl 2,6-dichloro-p-aminobenzoate.
科学研究应用
化学合成和转化
4-氨基-2,6-二氯苯甲酸甲酯 (X) 是化学合成中的中间化合物。其形成在 4-氨基苯甲酸及其甲酯的氯化研究中得到强调。本研究提供了对复杂化合物合成的见解,包括氯含量高的化合物,这些化合物在各种化学应用中很重要 (Stelt 和 Nauta,2010 年)。
抗炎应用
在医学研究中,4-氨基-2,6-二氯苯甲酸甲酯的衍生物因其抗炎特性而受到研究。一项针对与 4-氨基-2,6-二氯苯甲酸甲酯相关的最新合成化合物的研究发现显着的抗炎活性,突出了其在医学应用中的潜力 (Osarodion,2020 年)。
农业研究 - 硝化抑制剂
该化合物的衍生物已在农业研究中被评估为硝化抑制剂。一项针对相关化合物 2-氨基 4-氯 6-甲基嘧啶 (AM) 的研究强调了其在提高含氮肥料效率和控制亚热带土壤环境污染中的用途 (Srivastava 等,2016 年)。
分子对接和生物活性
已经对 4-氨基-2,6-二氯苯甲酸甲酯的衍生物进行了分子对接研究,证明了它们的潜在生物活性。此类研究提供了这些化合物与生物受体的相互作用及其在药理学中的意义 (Vanasundari 等,2018 年)。
晶体学和材料科学
晶体学研究探索了相关化合物的水合物,有助于理解分子相互作用和结构。这些知识在材料科学和新材料的开发中至关重要 (Waddell 等,2011 年)。
溶解度和热力学
对相关化合物(如 2-氨基-4-氯苯甲酸)的溶解度和热力学的研究所提供的数据对于优化纯化过程和了解化合物在不同溶剂中的行为至关重要 (Li 等,2017 年)。
药理学研究
基于 4-氨基-2,6-二氯苯甲酸甲酯的新型化合物的合成因其药理学重要性而受到研究,例如潜在的 HepG2 肝癌抑制剂。这突出了该化合物在药物开发和癌症研究中的相关性 (El Rayes 等,2020 年)。
抗菌活性
已经研究了源自 4-氨基-2,6-二氯苯甲酸甲酯的化合物的抗菌特性,对各种微生物表现出显着的活性。这项研究有助于开发新的抗生素和抗菌剂 (Osarodion,2020 年)。
光电应用
在光电领域,4-氨基-2,6-二氯苯甲酸甲酯的衍生物已被探索为有机非线性光学材料,表明在光电器件制造中具有潜在应用 (Babu 等,2017 年)。
环境生物降解
已经研究了与 4-氨基-2,6-二氯苯甲酸甲酯相关的 2,6-二氯苯甲酰胺等化合物的生物降解潜力,以将其应用于地下水修复,突出了特定细菌在分解此类微污染物中的作用 (Raes 等,2019 年)。
安全和危害
作用机制
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions .
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolic transformations, and routes of excretion remain unknown .
Result of Action
Given the compound’s potential reactivity, it may induce a variety of cellular responses, but these effects would be highly dependent on the specific biological context .
生化分析
Biochemical Properties
Methyl 4-amino-2,6-dichlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of Methyl 4-amino-2,6-dichlorobenzoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Methyl 4-amino-2,6-dichlorobenzoate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 4-amino-2,6-dichlorobenzoate has been shown to modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, Methyl 4-amino-2,6-dichlorobenzoate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Furthermore, Methyl 4-amino-2,6-dichlorobenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-2,6-dichlorobenzoate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-amino-2,6-dichlorobenzoate remains stable under specific storage conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 4-amino-2,6-dichlorobenzoate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and disruptions in normal cellular processes.
Metabolic Pathways
Methyl 4-amino-2,6-dichlorobenzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of Methyl 4-amino-2,6-dichlorobenzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
Methyl 4-amino-2,6-dichlorobenzoate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell . This localization is essential for understanding the compound’s precise mechanisms of action and its effects on cellular processes.
属性
IUPAC Name |
methyl 4-amino-2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZQFQCPXVGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233190 | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232275-49-9 | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)




![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)




![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)
